molecular formula C19H20N4O2 B5057506 6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one

6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Número de catálogo B5057506
Peso molecular: 336.4 g/mol
Clave InChI: FOTCUCQIBCANAX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPP+ and belongs to the class of chemicals known as monoamine oxidase inhibitors.

Mecanismo De Acción

MPP+ works by selectively inhibiting the activity of monoamine oxidase B, an enzyme that is responsible for the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
MPP+ has been shown to increase dopamine levels in the brain, which can help alleviate the symptoms of neurological disorders. It has also been shown to have antioxidant properties, which can help protect against oxidative stress and neurodegeneration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MPP+ has several advantages for lab experiments, including its ability to selectively inhibit the activity of monoamine oxidase B and its potential therapeutic applications in the treatment of neurological disorders. However, it also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Direcciones Futuras

There are several future directions for research on MPP+, including its potential therapeutic applications in the treatment of other neurological disorders, such as depression and anxiety. Further research is also needed to fully understand its mechanism of action and potential side effects. Additionally, there is a need for the development of more efficient and cost-effective synthesis methods for MPP+.

Métodos De Síntesis

The synthesis of MPP+ involves the reaction of 4-(2-pyrimidinyl)-1-piperazine with 6-methyl-4H-chromen-4-one in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Aplicaciones Científicas De Investigación

MPP+ has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and Huntington's disease. It has been shown to selectively inhibit the activity of monoamine oxidase B, an enzyme that is responsible for the breakdown of dopamine in the brain. This leads to an increase in dopamine levels, which can help alleviate the symptoms of these disorders.

Propiedades

IUPAC Name

6-methyl-3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-14-3-4-17-16(11-14)18(24)15(13-25-17)12-22-7-9-23(10-8-22)19-20-5-2-6-21-19/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTCUCQIBCANAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)CN3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.